3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanoic acid
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Overview
Description
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanoic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanoic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the propanoic acid moiety. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate to form the Boc-protected piperidine. This intermediate is then reacted with a suitable propanoic acid derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the propanoic acid moiety.
Substitution: The Boc group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like trifluoroacetic acid can be used to remove the Boc group, allowing for further functionalization.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the development of biochemical probes and inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanoic acid involves its role as a semi-flexible linker in PROTAC development. The compound facilitates the formation of ternary complexes between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This process is highly specific and can be optimized by modifying the linker region to improve the 3D orientation and drug-like properties of the PROTAC .
Comparison with Similar Compounds
Similar Compounds
3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]benzoic acid: Another compound with a similar piperidine structure but with a benzoic acid moiety instead of propanoic acid.
3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid: Features an amino group in place of the propanoic acid moiety.
Uniqueness
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanoic acid is unique due to its specific combination of a Boc-protected piperidine ring and a propanoic acid moiety, which provides a balance of rigidity and flexibility. This makes it particularly useful in the design of PROTACs and other applications requiring precise molecular interactions .
Properties
CAS No. |
749196-06-3 |
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Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanoic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-6-10(7-9-14)4-5-11(15)16/h4H,5-9H2,1-3H3,(H,15,16) |
InChI Key |
HIRAHLJCEXRFOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CCC(=O)O)CC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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